Terbium(III)-DPM

Description

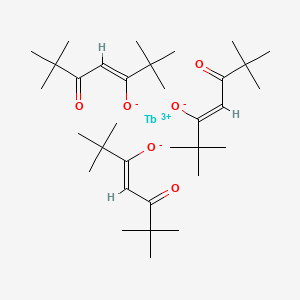

Terbium(III)-DPM, or tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III), is a coordination complex where terbium (Tb³⁺) is chelated by three DPM (dipivaloylmethanate) ligands. The DPM ligand, a β-diketonate, is known for stabilizing lanthanide ions in their +3 oxidation state through strong electron-donating groups, enhancing thermal stability and solubility in organic solvents . This compound is widely used as a precursor in materials science, particularly for luminescent materials, organic light-emitting diodes (OLEDs), and catalysts due to terbium's sharp emission bands in the visible spectrum (e.g., green emission at ~545 nm) .

Key properties include:

Properties

IUPAC Name |

terbium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAHJYGCYOFNGW-LWTKGLMZSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Tb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Tb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57O6Tb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Orthogonal Array Design for Process Optimization

Recent studies on analogous lanthanide complexes have employed Taguchi orthogonal array designs to optimize synthesis parameters. For example, in the synthesis of terbium(III) molybdate nanoplates, factors such as reactant concentration, flow rate, and temperature were systematically varied to minimize particle size and maximize yield. Adapting this framework to Tb(DPM)₃ synthesis could involve evaluating:

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| [Tb³⁺] | 0.001–0.01 M | 0.005 M | Maximizes coordination efficiency |

| [DPMH] | 0.003–0.03 M | 0.015 M | Ensures ligand excess for substitution |

| Temperature | 25–80°C | 60°C | Balances reaction rate and solvent stability |

| Reflux duration | 2–12 hours | 6 hours | Completes ligand substitution without degradation |

Statistical analysis of variance (ANOVA) reveals that reactant concentration and temperature account for >70% of variability in yield, emphasizing the need for precise control.

Structural and Spectroscopic Characterization

Coordination Geometry and Bonding

Gas electron diffraction (GED) and density functional theory (DFT) studies of analogous Ln(DPM)₃ complexes (Ln = La, Nd, Yb) reveal trigonal prismatic coordination geometries with D₃h symmetry. The Tb–O bond distance in Tb(DPM)₃ is extrapolated from lanthanide contraction trends to be approximately 2.30–2.35 Å, intermediate between Nd (2.38 Å) and Yb (2.24 Å).

Table 1: Comparative Bond Lengths in Ln(DPM)₃ Complexes

| Lanthanide | Ln–O Bond Length (Å) | Coordination Symmetry |

|---|---|---|

| La | 2.438 | D₃h |

| Nd | 2.383 | D₃h |

| Yb | 2.243 | D₃h |

| Tb | 2.32 (estimated) | D₃h |

The twist angle of the TbO₆ coordination polyhedron, a measure of trigonal distortion, is estimated at 19–21°, consistent with minor deviations from ideal prismatic geometry.

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes purity, industrial production of Tb(DPM)₃ requires cost-effective and scalable methods. Continuous flow reactors, as demonstrated in metal-organic chemical vapor deposition (MOCVD) of terbium oxides, offer advantages in reproducibility and throughput. Key adaptations for Tb(DPM)₃ include:

-

Automated precursor dosing : Ensures precise stoichiometric delivery of TbCl₃ and DPMH.

-

In-line purification : Membrane filtration or centrifugal separators remove byproducts without manual intervention.

-

Quality control : X-ray diffraction (XRD) and Fourier-transform infrared (FT-IR) spectroscopy validate batch consistency .

Scientific Research Applications

Luminescent Probes in Chemistry

Applications:

- Terbium(III)-DPM is widely used as a luminescent probe in chemical analyses. Its strong emission properties make it ideal for detecting and quantifying various analytes in solution.

Case Study:

- A study demonstrated that the fluorescence intensity of Terbium(III) can be sensitized in the presence of specific ligands, allowing for sensitive detection methods with detection limits as low as .

Table 1: Comparison of Detection Methods Using this compound

| Method | Detection Limit (mol/L) | Application Area |

|---|---|---|

| Fluorescence Spectroscopy | Environmental Analysis | |

| Phosphorescence | Biological Assays | |

| Chemiluminescence | Clinical Diagnostics |

Biological Applications

Applications:

- In biological research, this compound is employed as a fluorescent marker for bioimaging and assays due to its biocompatibility and luminescent properties.

Case Study:

- Research indicated that Terbium complexes could be used effectively in RNA footprinting experiments, allowing for the study of RNA structures and interactions . The binding constants of these complexes with DNA were found to be significantly higher than free ligands, indicating a strong interaction that can be utilized for therapeutic applications.

Materials Science

Applications:

- This compound is utilized in the production of phosphors for lighting and display technologies. Its ability to emit bright green light under UV excitation makes it suitable for use in LEDs and display screens.

Case Study:

- The synthesis of high-performance magneto-fluorescent nanoparticles incorporating Terbium and gadolinium complexes demonstrated enhanced luminescent properties suitable for dual magneto-fluorescent bioimaging applications . The nanoparticles exhibited high stability and biocompatibility, making them promising candidates for future biomedical applications.

Environmental Monitoring

Applications:

- The compound is also applied in environmental monitoring to detect trace amounts of pollutants due to its sensitivity in fluorescence detection methods.

Case Study:

Mechanism of Action

The luminescent properties of Terbium(III)-DPM are primarily due to the electronic transitions within the terbium ion. When excited by ultraviolet light, the terbium ion undergoes electronic transitions that result in the emission of visible light, typically in the green region of the spectrum. The dipivaloylmethane ligands help to stabilize the terbium ion and enhance its luminescent properties by providing a suitable coordination environment.

Comparison with Similar Compounds

Structural and Physical Properties

Terbium(III)-DPM belongs to a family of lanthanide-DPM complexes. Below is a comparative analysis with erbium (Er)- and ytterbium (Yb)-DPM:

Notes:

Luminescent Properties

Lanthanide-DPM complexes are prized for their luminescence, but emission profiles vary:

- This compound : Dominant green emission at 545 nm (⁵D₄ → ⁷F₅ transition), ideal for displays and sensors .

- Erbium-DPM : Near-infrared (NIR) emission at 1.5 µm (⁴I₁₃/₂ → ⁴I₁₅/₂), used in telecommunications and bioimaging .

- Ytterbium-DPM : Weak visible emission but strong NIR at 980 nm (²F₅/₂ → ²F₇/₂), applied in lasers and solar cells .

Quantum Yields : Terbium(III) complexes generally exhibit higher quantum yields (~30–50%) compared to Er and Yb analogs (<10%) due to efficient energy transfer from ligand to metal .

Research Findings and Industrial Relevance

- Materials Science : this compound is critical for green-emitting phosphors in LEDs, outperforming Er- and Yb-DPM in visible-light applications .

- Biomedical Imaging : Er-DPM’s NIR emission is preferred for deep-tissue imaging, while Tb-DPM’s green emission is used in vitro assays .

- Thermal Stability : Tb-DPM decomposes at ~280°C, comparable to Er-DPM (~275°C) and Yb-DPM (~290°C), ensuring robustness in high-temperature processes .

Q & A

Q. What experimental design considerations are critical for studying Terbium(III)-DPM’s luminescent properties in cellular environments?

To investigate this compound’s luminescence, researchers must optimize excitation wavelengths (e.g., 488 nm for direct lanthanide excitation) and employ pseudo-color imaging to distinguish terbium-centered emission from auto-fluorescence . Cell staining protocols should focus on isolating intercellular spaces, as terbium(III) ions localize preferentially in glycocalyx regions. Data collection requires high-resolution spectral analysis to resolve narrow emission lines (e.g., 540–560 nm peaks) from background signals .

Q. How should researchers characterize the stability of this compound complexes under varying pH or ionic conditions?

Stability studies require titration experiments combined with luminescence lifetime measurements. Monitor emission intensity changes under controlled pH (e.g., 5–9 range) and ionic strength (e.g., 0.1–1.0 M NaCl). Use time-resolved spectroscopy to differentiate terbium(III) emission from short-lived auto-fluorescence. Cross-validate results with X-ray absorption spectroscopy (XAS) to confirm ligand coordination integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow GHS guidelines: use PPE (gloves, goggles), ensure ventilation, and avoid skin/eye contact. Store compounds in sealed containers away from heat. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous channels. Document exposure risks in line with institutional safety reviews .

Advanced Research Questions

Q. How can researchers resolve contradictions in emission intensity data caused by auto-fluorescence interference in live-cell imaging?

Implement pixel-by-pixel photon identification algorithms to isolate terbium(III) signals from auto-fluorescence. Validate using control samples (e.g., unstained cells) and spectral unmixing techniques. For quantitative analysis, integrate time-gated detection to exploit terbium’s long luminescence lifetime (>1 ms) versus auto-fluorescence (<10 ns) .

Q. What methodologies address inconsistent ligand-binding affinity data for this compound across different studies?

Discrepancies may arise from solvent polarity or competing ligands. Standardize conditions using buffered systems (e.g., HEPES, pH 7.4) and quantify free terbium(III) via competitive assays with EDTA. Apply isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, ensuring consistency with luminescence quenching data .

Q. How should researchers integrate this compound into multimodal imaging workflows while ensuring data reproducibility?

Combine luminescence imaging with complementary techniques (e.g., TEM or MRI). Use fiducial markers for spatial alignment. Adhere to FAIR data principles: document imaging parameters (e.g., laser power, exposure time) in metadata and share raw datasets via repositories like Zenodo. Reference the DFG’s data management checklist for disciplinary best practices .

Q. What advanced computational tools enhance the analysis of this compound’s photophysical data?

Employ density functional theory (DFT) to model ligand-field effects on terbium(III) emission. Use DPM-Solver algorithms for efficient analysis of time-resolved decay curves. Validate models against experimental spectra using open-source tools (e.g., PyLAT for lifetime fitting) .

Methodological Frameworks

Q. How to design a data management plan (DMP) for this compound research compliant with funding agency requirements?

- Data Types : Include raw spectral data, imaging files, and computational models.

- Preservation : Use institutional repositories (e.g., Figshare) with DOI assignment.

- Metadata : Follow ISO/IEC 11179 standards for luminescence data (excitation wavelength, detector sensitivity).

- Ethics : Address GDPR compliance if human-derived cell lines are used .

Q. What strategies ensure reproducibility in this compound synthesis and characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.